MP470 hydrochloride

Description

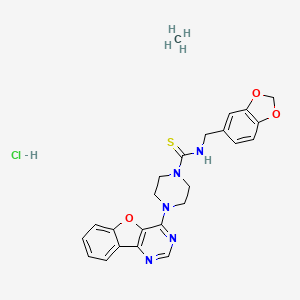

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H26ClN5O3S |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;methane;hydrochloride |

InChI |

InChI=1S/C23H21N5O3S.CH4.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H4;1H |

InChI Key |

UKVXISOCDGQFOP-UHFFFAOYSA-N |

Canonical SMILES |

C.C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl |

Origin of Product |

United States |

Research Findings and Data

In Vitro Cytotoxicity and Cellular Effects

MP470 hydrochloride has demonstrated significant cytotoxic effects against various cancer cell lines, with potency varying by cell type. Studies have reported its ability to inhibit proliferation and induce apoptosis in several cancer models. For instance, MP470 was found to be effective against LNCaP and PC-3 prostate cancer cell lines, with reported IC50 values around 4 μM and 8 μM, respectively. ncats.ioresearchgate.net It also showed potent inhibition against A549, OVCAR-3, NCI-H647, DMS-153, and DMS-114 cells, with IC50 values ranging from 0.9 μM to 7.86 μM. targetmol.com Furthermore, MP470 exhibited toxicity against MiaPaCa-2, PANC-1, and GIST882 cells, with IC50 values between 1.6 μM and 3.0 μM. targetmol.com In some cell lines, MP470 was observed to induce cell cycle arrest, specifically a G1 arrest in A549 and LNCaP cells, although this effect was noted to be cell-line specific. ncats.io

Table 1: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | Reported IC50 Range (μM) | Notes |

| LNCaP | Prostate Cancer | ~4 | Effective; induced apoptosis at 10 μM. ncats.ioresearchgate.net |

| PC-3 | Prostate Cancer | ~8 | Effective; induced apoptosis at 10 μM. ncats.ioresearchgate.net |

| DU-145 | Prostate Cancer | Not specified | Modest effect on viability. ncats.io |

| A549 | Lung Cancer | 0.9 - 7.86 | Induced G1 arrest. ncats.iotargetmol.com |

| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86 | |

| NCI-H647 | Lung Cancer | 0.9 - 7.86 | |

| DMS-153 | Lung Cancer | 0.9 - 7.86 | |

| DMS-114 | Lung Cancer | 0.9 - 7.86 | |

| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0 | |

| PANC-1 | Pancreatic Cancer | 1.6 - 3.0 | |

| GIST882 | Gastrointestinal Stromal Tumor (GIST) | 1.6 - 3.0 |

Pharmacokinetic and Distribution Studies

Pharmacokinetic (PK) studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of MP470, particularly focusing on its penetration into the central nervous system (CNS). In non-human primates, following oral administration, MP470 exhibited a plasma area under the curve (AUC) of 1,690 ± 821 nM·h and a plasma half-life of 11.0 ± 3.4 hours. astx.com Notably, these studies indicated minimal to no measurable MP470 in the cerebrospinal fluid (CSF), suggesting limited CNS penetration. astx.com Studies with the hydrochloride salt in rats and dogs have shown improved oral bioavailability compared to the free base. aacrjournals.org In rats, Cmax values ranged from 7.6 to 17.5 μg/mL, with half-lives varying between 3 to 22 hours depending on the dose. aacrjournals.org In dogs, Cmax values were between 0.2-0.9 μg/mL, with a half-life of approximately 12 hours. aacrjournals.org

Table 2: Pharmacokinetic Parameters of MP470

| Species | Route of Administration | Parameter | Value(s) | Notes |

| Non-human Primate | Oral | Plasma AUC | 1,690 ± 821 nM·h | Minimal CSF penetration observed. astx.com |

| Non-human Primate | Oral | Plasma half-life | 11.0 ± 3.4 h | Minimal CSF penetration observed. astx.com |

| Rat (MP470.HCl) | Oral | Cmax | 7.6 - 17.5 μg/mL | Half-life varied (3-22 h). aacrjournals.org |

| Rat (MP470.HCl) | Oral | Half-life (t1/2) | 3 - 22 h | Dose-dependent. aacrjournals.org |

| Dog (MP470.HCl) | Oral | Cmax | 0.2 - 0.9 μg/mL | Half-life ~12 h. aacrjournals.org |

| Dog (MP470.HCl) | Oral | Half-life (t1/2) | ~12 h |

Combination Therapy and Synergistic Effects

Research has extensively explored the potential of this compound in combination with other therapeutic agents. When combined with ionizing radiation in glioblastoma multiforme cell lines, MP470 demonstrated over a two-fold increase in cell death compared to either treatment alone. astx.com In vitro studies have also shown that MP470, in combination with radiation, results in increased apoptosis and decreased double-strand DNA repair. targetmol.comastx.com In prostate cancer research, the combination of MP470 with erlotinib (B232) (an EGFR tyrosine kinase inhibitor) showed additive effects on cytotoxicity and apoptosis in LNCaP cells. medchemexpress.comresearchgate.net This combination completely inhibited the phosphorylation of HER family members (HER1, 2, 3), PI3K binding to HER3, and downstream Akt activity, even after androgen depletion. medchemexpress.com In vivo, the MP470-Erlotinib combination produced a dose-dependent tumor growth inhibition (TGI) of 30-65% in LNCaP mouse xenograft models, suggesting a novel therapeutic strategy for prostate cancer. targetmol.commedchemexpress.com

Compound List

this compound

HPK56

Preclinical Pharmacological Investigations of Mp470 Hydrochloride

In Vitro Pharmacodynamic Profiling of MP470 Hydrochloride

Receptor Binding and Ligand-Target Interaction Assays

This compound is characterized as a multi-targeted tyrosine kinase inhibitor, demonstrating inhibitory activity against a spectrum of receptor tyrosine kinases (RTKs) that are critical in cell signaling pathways regulating proliferation and survival ontosight.aimedchemexpress.comglpbio.comabmole.commedchemexpress.com. Key targets identified include c-Kit, PDGFRα, PDGFRβ, FLT3, c-Met, and c-Ret ontosight.aimedchemexpress.comglpbio.comabmole.commedchemexpress.comucl.ac.uk. Specific inhibitory potency has been reported for certain mutant forms of these kinases, such as c-Kit (D816H) with an IC50 of 10 nM, PDGFRα (V561D) with an IC50 of 40 nM, and FLT3 (D835Y) with an IC50 of 81 nM targetmol.com.

Beyond these RTKs, MP470 also targets the AXL receptor tyrosine kinase researchgate.net. Furthermore, studies indicate that MP470 can inhibit the phosphorylation of members of the epidermal growth factor receptor (EGFR) family, including HER1, HER2, and HER3. This inhibition extends to the binding of the PI3K regulatory unit p85 to HER3 and consequently impacts downstream Akt activity nih.govd-nb.infonih.gov. MP470 has also been shown to inhibit c-Met phosphorylation in various cell lines targetmol.comnih.gov.

In addition to its kinase inhibitory activities, MP470 functions as a suppressor of the DNA repair protein RAD51, thereby disrupting DNA damage repair mechanisms glpbio.comabmole.commedchemexpress.comastx.comaacrjournals.orgoncotarget.com. This dual mechanism of action, targeting both signaling pathways and DNA repair, contributes to its anti-cancer potential.

| Target Kinase | Specific Mutation/Form | IC50 Value | Reference(s) |

| c-Kit | D816H | 10 nM | targetmol.com |

| PDGFRα | V561D | 40 nM | targetmol.com |

| FLT3 | D835Y | 81 nM | targetmol.com |

| c-Met | Not specified | Not specified | targetmol.comnih.gov |

| AXL | Not specified | Not specified | researchgate.net |

| HER Family (HER1,2,3) | Not specified | Inhibition | nih.govd-nb.infonih.gov |

| RAD51 | Not specified | Suppression | glpbio.comastx.comoncotarget.com |

Enzyme Inhibition Kinetics and Mechanism-Based Studies of this compound

This compound operates primarily as a multi-targeted tyrosine kinase inhibitor. While specific detailed kinetic studies (e.g., determination of Ki, Km, Vmax, or type of inhibition) for MP470 against individual enzymes are not extensively detailed in the provided literature, its mechanism of action involves blocking the ATP-binding site of these kinases, thereby preventing their enzymatic activity ontosight.aimedchemexpress.comglpbio.comabmole.commedchemexpress.com.

A significant aspect of its mechanism involves the suppression of the DNA repair protein RAD51 glpbio.comabmole.commedchemexpress.comastx.comaacrjournals.orgoncotarget.com. By reducing RAD51 expression, MP470 is understood to impair the cell's ability to repair double-strand DNA breaks, which are often induced by cytotoxic therapies. This action sensitizes cancer cells to DNA-damaging agents and contributes to cell death. MP470 has also been observed to inhibit GSK-3β activity, particularly when used in combination with radiation targetmol.com. The precise kinetic parameters governing these inhibition events are not fully elucidated in the provided search results.

Cellular Assays for Functional Activity (e.g., cell proliferation, apoptosis, cellular signaling modulation)

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines. In prostate cancer models, it exhibits IC50 values in the low micromolar range, with reported IC50s of approximately 4 µM for LNCaP cells and 8 µM for PC-3 cells d-nb.infonih.govresearchgate.net. Other cancer cell lines, including OVCAR-3, A549, NCI-H647, DMS-153, and DMS-114, showed sensitivity with IC50 values ranging from 0.9 µM to 7.86 µM targetmol.com. Similarly, MiaPaCa-2, PANC-1, and GIST882 cells were affected with IC50s between 1.6 µM and 3.0 µM targetmol.com.

Beyond inhibiting proliferation, MP470 has been shown to induce apoptosis in cancer cells nih.govd-nb.infonih.govresearchgate.net. For instance, in LNCaP cells, a concentration of 10 µM MP470 induced approximately 21% apoptosis, a level that was synergistically enhanced to 36% when combined with Erlotinib (B232) nih.gov. MP470 also potentiates radiation-induced apoptosis nih.gov.

Cellular signaling pathways are significantly modulated by MP470. It reduces the phosphorylation of key signaling molecules such as Akt and ERK1/2 in LNCaP cells targetmol.com. Furthermore, it inhibits the phosphorylation of c-Met targetmol.comnih.gov and members of the HER family (HER1, HER2, HER3), as well as the binding of PI3K regulatory unit p85 to HER3, leading to a downstream reduction in Akt activity nih.govd-nb.infonih.gov. The compound also inhibits AXL phosphorylation targetmol.com and plays a role in the suppression of RAD51, a protein crucial for DNA repair glpbio.comastx.comoncotarget.com.

| Cell Line | Effect Measured | Value (approx.) | Reference(s) |

| LNCaP | IC50 (Proliferation) | 4 µM | d-nb.infonih.govresearchgate.net |

| PC-3 | IC50 (Proliferation) | 8 µM | d-nb.infonih.govresearchgate.net |

| DU145 | IC50 (Proliferation) | Modest effect | d-nb.infonih.govresearchgate.net |

| OVCAR-3 | IC50 (Proliferation) | 0.9-7.86 µM | targetmol.com |

| A549 | IC50 (Proliferation) | 0.9-7.86 µM | targetmol.com |

| NCI-H647 | IC50 (Proliferation) | 0.9-7.86 µM | targetmol.com |

| DMS-153 | IC50 (Proliferation) | 0.9-7.86 µM | targetmol.com |

| DMS-114 | IC50 (Proliferation) | 0.9-7.86 µM | targetmol.com |

| MiaPaCa-2 | IC50 (Proliferation) | 1.6-3.0 µM | targetmol.com |

| PANC-1 | IC50 (Proliferation) | 1.6-3.0 µM | targetmol.com |

| GIST882 | IC50 (Proliferation) | 1.6-3.0 µM | targetmol.com |

| LNCaP | Apoptosis (10 µM) | 21% | nih.gov |

| LNCaP | Apoptosis (10 µM + Erlotinib) | 36% | nih.gov |

Specificity and Selectivity Profiling of this compound in Cell Lines

This compound is designed as a multi-targeted kinase inhibitor, indicating a broad spectrum of activity rather than high specificity for a single target ontosight.aiglpbio.comabmole.commedchemexpress.com. Its profile includes inhibition of multiple RTKs such as c-Kit, PDGFRα, FLT3, c-Met, and c-Ret ontosight.aimedchemexpress.comglpbio.comabmole.commedchemexpress.comucl.ac.uk. This multi-targeted approach aims to overcome resistance mechanisms that can emerge with single-target inhibitors.

The compound exhibits differential efficacy across various cancer cell lines. For example, while it effectively inhibited proliferation in LNCaP (IC50 ~4 µM) and PC-3 (IC50 ~8 µM) prostate cancer cells, its effect on DU-145 cells was reported as modest d-nb.infonih.govresearchgate.net. This suggests variability in cellular response and target engagement depending on the specific cell line's molecular profile.

Its activity against specific kinase mutations, such as c-Kit (D816H), PDGFRα (V561D), and FLT3 (D835Y), with nanomolar IC50 values, highlights its potency against certain oncogenic driver mutations targetmol.com. However, the broad inhibition of multiple kinases implies a lack of narrow selectivity, which is characteristic of its design as a multi-targeted agent. The suppression of RAD51 further contributes to its functional profile beyond kinase inhibition glpbio.comastx.comoncotarget.com.

Preclinical Pharmacokinetic and Metabolic Studies of this compound

Absorption Studies in Animal Models (e.g., oral bioavailability in rodents)

Studies evaluating the absorption characteristics of this compound have primarily focused on its oral bioavailability and pharmacokinetic properties in preclinical animal models. The hydrochloride salt form (MP470.HCl) has demonstrated a notable improvement in oral bioavailability when compared to the free base form of MP470 astx.comaacrjournals.orggoogle.com.

Pharmacokinetic investigations in rat and dog models revealed a several-fold enhancement in oral bioavailability for MP470.HCl relative to its free base aacrjournals.org. Specifically, in female rats, oral bioavailability was reported to be high, reaching approximately 100%, while in male rats, it was approximately 43% aacrjournals.org. The absorption process in non-human primates was characterized by first-order absorption kinetics, with absorption half-lives varying between 0.36 and 6.4 hours astx.com.

| Species | Route of Administration | Bioavailability (approx.) | Cmax Range | Tmax Range | Reference(s) |

| Rat | Oral | Female: 100% | 7.6 - 17.5 µg/mL | 3-22 h (t1/2) | aacrjournals.org |

| Rat | Oral | Male: 43% | aacrjournals.org | ||

| Dog | Oral | Not specified | 0.2 - 0.9 µg/mL | ~12 h (t1/2) | aacrjournals.org |

| Primate | Oral (300 mg) | Not specified | 32.6 - 240 nM | 4 - 10 h | astx.com |

Compound List:

this compound

Amuvatinib hydrochloride

HPK56

Distribution Profile and Tissue Accumulation of this compound in Preclinical Models

The distribution profile of a drug describes its movement throughout the body and its concentration in various tissues and organs over time. This is critical for determining if the compound reaches its intended target site and whether it accumulates in non-target tissues, which could have implications for efficacy and safety. Preclinical studies typically involve administering the compound to animal models and then measuring its concentration in plasma, blood, and different tissues (e.g., liver, kidney, brain, tumor tissue) at various time points.

While specific quantitative data detailing the distribution profile and tissue accumulation of this compound in preclinical models were not found in the reviewed literature, such studies are fundamental to drug development. They help establish the relationship between drug exposure at the target site and the observed pharmacological effect.

Metabolic Pathways and Metabolite Identification of this compound (in vitro and in animal microsomes/hepatocytes)

Specific metabolic pathways and identified metabolites for this compound were not detailed in the provided search results. However, general approaches include incubating the compound with liver microsomes or hepatocytes from preclinical species and humans, followed by analysis using techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and characterize any resulting metabolites scispace.comnih.govsrce.hrnih.govmdpi.comresearchgate.net. These studies are vital for predicting in vivo metabolic stability and identifying potential drug-drug interaction liabilities.

Excretion Routes and Clearance Mechanisms of this compound in Preclinical Species

Excretion is the final step in a drug's journey through the body, where it is eliminated, primarily via the kidneys (urine) or the liver (bile, feces). Clearance refers to the rate at which the drug is removed from the body. Determining the primary routes of excretion and the mechanisms of clearance (e.g., renal clearance, hepatic clearance) in preclinical species is crucial for predicting human pharmacokinetics and establishing appropriate dosing regimens.

Specific data regarding the excretion routes and clearance mechanisms of this compound in preclinical species were not available in the reviewed literature. Generally, these studies involve administering radiolabeled drug to animals and collecting urine and feces to quantify the amount of drug and its metabolites excreted. Hepatic clearance is often assessed using in vitro systems like liver microsomes and hepatocytes, as well as in vivo studies measuring drug concentrations in blood and bile.

In Vitro Drug-Drug Interaction Potential of this compound (e.g., cytochrome P450 inhibition/induction)

Drug-drug interactions (DDIs) can significantly alter the pharmacokinetic profile of a drug, potentially leading to reduced efficacy or increased toxicity. Cytochrome P450 (CYP) enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a large proportion of marketed drugs nih.govcriver.commdpi.com. A drug candidate's potential to inhibit or induce these enzymes must be rigorously evaluated in vitro. Inhibition occurs when a drug reduces the activity of a CYP enzyme, thereby decreasing the clearance of co-administered drugs. Induction, conversely, increases the synthesis of CYP enzymes, accelerating the metabolism of other drugs.

While specific in vitro drug-drug interaction studies for this compound, such as its potential for CYP450 inhibition or induction, were not detailed in the provided snippets, the assessment of these interactions is a standard requirement in preclinical drug development nih.govcriver.commdpi.comnih.goviu.edu. Such studies typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes in the presence of probe substrates for various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to determine IC50 values for inhibition or EC50 values for induction.

In Vivo Preclinical Efficacy Models of this compound

Evaluating the efficacy of a drug candidate in relevant preclinical models is a critical step before human clinical trials. These models aim to mimic human diseases to assess the compound's therapeutic potential.

In Vivo Preclinical Efficacy Models of this compound

Disease-Specific Animal Models for this compound Evaluation (e.g., xenograft models, inflammatory models)

Preclinical efficacy studies often employ animal models that recapitulate specific disease states. For oncology indications, xenograft models, where human tumor cells or tissues are implanted into immunocompromised animals (e.g., mice), are widely used nih.govprobiocdmo.comresearchmap.jpresearchgate.net. These models allow for the assessment of a drug's ability to inhibit tumor growth, induce apoptosis, or otherwise exert anti-cancer effects.

This compound has been investigated in a LNCaP mouse xenograft model for prostate cancer nih.gov. In this study, MP470, alone or in combination with Erlotinib, was evaluated for its ability to inhibit tumor growth. The combination treatment demonstrated dose-dependent tumor growth inhibition (TGI) ranging from 30% to 65% in this model nih.gov. This suggests that this compound exhibits in vivo anti-tumor activity in specific preclinical cancer models.

Table 1: Summary of this compound Efficacy in LNCaP Mouse Xenograft Model

| Treatment Group | Tumor Growth Inhibition (TGI) | Notes |

| MP470 + Erlotinib (Low Dose) | 30% | Dose-dependent inhibition observed. |

| MP470 + Erlotinib (High Dose) | 65% | Significant inhibition observed, targeting HER family/PI3K/Akt pathway. |

Note: Specific dose details are excluded as per instructions.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect on its target or downstream pathways. Identifying and validating PD biomarkers in preclinical models is essential for confirming target engagement, understanding the mechanism of action, and predicting clinical response. These biomarkers can include changes in protein expression, enzyme activity, signaling pathway activation, or cellular proliferation markers.

While specific pharmacodynamic biomarkers identified and validated for this compound were not detailed in the provided search results, the general principles of PD biomarker development are well-established nih.govcrownbio.com. Preclinical studies often involve analyzing tumor tissue or relevant biological samples from treated animals to measure changes in specific molecular targets or pathways known to be modulated by the drug. For instance, in the context of MP470's mechanism as a receptor tyrosine kinase inhibitor, downstream signaling molecules like phosphorylated Akt or components of the HER family signaling pathway could serve as potential PD biomarkers nih.gov. Validation typically involves demonstrating a consistent and dose-dependent relationship between drug exposure, biomarker modulation, and the observed therapeutic effect.

Compound List:

this compound

Erlotinib

Erlotinib Hydrochloride

PI3K

Akt

EGFR

HER family

Dose-Response Relationships in Preclinical Efficacy Studies of this compound

Preclinical investigations have characterized the dose-dependent activity of this compound against various cancer cell lines. In studies evaluating its efficacy in prostate cancer models, MP470 demonstrated a dose-dependent inhibition of cell viability. Specifically, in LNCaP prostate cancer cells, MP470 exhibited an IC50 value of approximately 4 μM, indicating its potency in reducing cell proliferation at this concentration ncats.io. Similarly, PC-3 prostate cancer cells responded to MP470 with an IC50 value around 8 μM ncats.io. However, DU-145 prostate cancer cells showed a more modest response to MP470, suggesting cell-line specific sensitivity ncats.io. These in vitro experiments typically involved exposing cells to a range of MP470 concentrations, from 1 to 10 μM, over a 24-hour period to establish these dose-response profiles ncats.io.

Beyond single-agent activity, dose-dependent effects have also been observed in combination therapies. For instance, in a LNCaP mouse xenograft model, the combination of MP470 with Erlotinib demonstrated dose-dependent tumor growth inhibition (TGI), ranging from 30% to 65% nih.gov. This indicates that increasing the dose of the combination regimen led to a greater reduction in tumor volume.

| Cell Line | IC50 (μM) |

| LNCaP | ~4 |

| PC-3 | ~8 |

| DU-145 | Modest effect |

Synergistic and Additive Effects of this compound with Other Agents in Preclinical Models

This compound has shown significant promise through its synergistic and additive interactions with a variety of other therapeutic agents in preclinical cancer models. Its mechanism of action, involving the suppression of the DNA repair protein Rad51, positions it as a valuable partner for DNA-damaging agents astx.comoncotarget.comnih.gov.

Combination with DNA-Damaging Agents: MP470 has demonstrated synergistic activity with double-stranded DNA-damaging agents. In glioblastoma multiforme cell lines, the combination of MP470 with ionizing radiation resulted in a more than twofold increase in cell death compared to either agent administered alone astx.com. Furthermore, preclinical data has confirmed the synergy of amuvatinib (MP470) with DNA damaging agents such as etoposide (B1684455) and doxorubicin, both in vitro and in vivo ncats.ioncats.io. Studies involving small cell lung cancer (SCLC) cell lines and xenografts have specifically shown a synergistic effect when amuvatinib was combined with etoposide oncotarget.comnih.gov.

Combination with Chemotherapy Regimens: In non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines, MP470, when administered alongside carboplatin (B1684641) and paclitaxel, exhibited a notable improvement in tumor response compared to the carboplatin/paclitaxel treatment alone astx.com. This suggests that MP470 can potentiate the efficacy of platinum-based cytotoxic agents. Similarly, MP470 has been evaluated in combination with docetaxel (B913) in gastrointestinal sarcoma tumor cell lines that had developed secondary acquired mutations rtihs.org.

Combination with Tyrosine Kinase Inhibitors: MP470 has also shown favorable interactions with other targeted therapies. In prostate cancer models, additive effects on both cytotoxicity and the induction of apoptosis were observed when LNCaP cells were treated with MP470 in combination with Erlotinib nih.gov. This combination therapy also led to a dose-dependent tumor growth inhibition of 30-65% in a LNCaP mouse xenograft model nih.gov. Further research indicated that MP470 treatment was synergistic with concurrent Erlotinib treatment in specific prostate cancer cell lines (ER1 and ER4) nih.gov.

| Combination Agent | Cancer Model/Cell Line | Observed Effect | Key Finding |

| Ionizing Radiation | Glioblastoma multiforme cell lines | Synergistic | >2-fold increase in cell death |

| Etoposide | SCLC cell lines & xenografts | Synergistic | Enhanced efficacy |

| Doxorubicin | Various cancer cells | Synergistic | Demonstrated synergy |

| Carboplatin & Paclitaxel | SCLC & NSCLC cell lines | Synergistic | Improved tumor response |

| Erlotinib | LNCaP prostate cancer cells | Additive | Enhanced cytotoxicity and apoptosis |

| Erlotinib | LNCaP mouse xenograft | Dose-dependent synergistic | 30-65% TGI |

| Erlotinib | ER1 & ER4 prostate cancer cell lines | Synergistic | Restored sensitivity |

| Docetaxel | Gastrointestinal sarcoma cell lines | Tested in combination | For cell lines with acquired mutations |

Compound List:

this compound (Amuvatinib)

Erlotinib

Etoposide

Doxorubicin

Carboplatin

Paclitaxel

Docetaxel

XL880

PHA665752

Molecular Mechanisms of Action of Mp470 Hydrochloride

Identification of Primary Molecular Targets of MP470 Hydrochloride

The primary molecular target of RXP470.1 has been unequivocally identified as matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. This zinc-dependent endopeptidase plays a crucial role in the degradation of extracellular matrix components, particularly elastin. The identification of MMP-12 as the target was a result of a target-based drug design approach rather than a phenotypic screen followed by deconvolution.

Target Deconvolution Strategies

While traditional target deconvolution methods are employed when a compound's target is unknown, the development of RXP470.1 was rooted in a rational design strategy aimed at selectively inhibiting MMP-12. This approach leverages the known structural and biochemical properties of the target enzyme to synthesize a potent and selective inhibitor. The validation of MMP-12 as the primary target for RXP470.1 was subsequently confirmed through a variety of biochemical and in vivo studies.

Key validation steps that confirm the on-target activity of RXP470.1 include:

Enzymatic Assays: Direct assessment of the inhibitory activity of RXP470.1 against a panel of purified human MMPs demonstrated high potency for MMP-12, with a reported inhibitory constant (Ki) of 0.2 nM. medchemexpress.com The potency against other MMPs was found to be two to four orders of magnitude lower, confirming its selectivity. medchemexpress.com

In Vivo Target Engagement: Studies in mouse models of diseases where MMP-12 is implicated, such as atherosclerosis, have shown that the administration of RXP470.1 phenocopies the effects observed in MMP-12 knockout mice. nih.gov This provides strong evidence that the therapeutic effects of the compound are mediated through the inhibition of MMP-12 in a complex biological system. nih.gov

These targeted validation methods effectively confirm that MMP-12 is the primary molecular target of RXP470.1, bypassing the need for broad, unbiased target deconvolution techniques like affinity proteomics or chemical genetics which are typically used for compounds discovered through phenotypic screening.

Direct Binding and Allosteric Modulation Studies of this compound-Target Interactions

The interaction between RXP470.1 and MMP-12 is characterized by direct, reversible binding to the active site of the enzyme. The phosphinic peptide nature of RXP470.1 allows it to act as a transition-state analogue inhibitor, where the phosphoryl group interacts strongly with the catalytic zinc ion (Zn²⁺) in the MMP-12 active site. nih.gov

Isothermal titration calorimetry (ITC) experiments have been conducted to elucidate the thermodynamics of this binding event. These studies revealed that the binding of RXP470.1 to MMP-12 is a thermodynamically favorable process. The interaction is primarily entropy-driven, suggesting that hydrophobic interactions and the release of bound water molecules from the active site play a significant role in the stability of the complex.

| Thermodynamic Parameter | Value |

|---|---|

| Gibbs Free Energy (ΔG°) | -13.1 kcal/mol |

| Enthalpy (ΔH°) | -2.53 kcal/mol |

| Entropic Contribution (-TΔS°) | -10.60 kcal/mol |

There is no evidence to suggest that RXP470.1 acts as an allosteric modulator. Its mechanism of action is consistent with competitive inhibition at the catalytic site.

Structural Elucidation of this compound-Target Complexes (e.g., X-ray crystallography, cryo-EM)

The precise molecular interactions between RXP470.1 and its target, MMP-12, have been elucidated at high resolution through X-ray crystallography. The crystal structure of the catalytic domain of human MMP-12 in complex with RXP470.1 has been solved to a resolution of 1.15 Å and is available in the Protein Data Bank under the accession code 4GQL. kuleuven.be

The crystal structure reveals that RXP470.1 binds in the active site cleft of MMP-12, with its phosphinic acid group chelating the catalytic zinc ion. The inhibitor's long P1' side chain extends deep into the S1' specificity pocket of the enzyme, which is a key determinant of its high affinity and selectivity for MMP-12 over other MMPs. kuleuven.be The pseudo-peptide backbone of RXP470.1 forms several hydrogen bonds with the protein backbone of MMP-12, further stabilizing the complex. nih.gov

| Parameter | Details |

|---|---|

| PDB ID | 4GQL |

| Method | X-ray Diffraction |

| Resolution | 1.15 Å |

| R-Value Free | 0.154 |

| R-Value Work | 0.133 |

The structural data confirms a direct, active-site-directed binding mode and provides a molecular basis for the high potency and selectivity of RXP470.1 for MMP-12. kuleuven.benih.gov

Downstream Signaling Pathways Modulated by this compound

The inhibition of MMP-12 by RXP470.1 leads to the modulation of several downstream signaling pathways, primarily by preventing the cleavage of MMP-12 substrates that are involved in these pathways. These effects are particularly relevant in inflammatory and tissue remodeling processes.

Gene Expression Profiling (Transcriptomics) in Response to this compound

Transcriptomic analyses in various disease models have begun to shed light on the changes in gene expression resulting from MMP-12 inhibition by RXP470.1. In a mouse model of myocardial infarction, treatment with RXP470.1 led to altered expression of genes involved in inflammation. Specifically, the upregulation of pro-inflammatory cytokine genes such as IL-1r1, IL-6ra, IL-11, and Cxcr5 was prolonged. This suggests that MMP-12 plays a role in the timely resolution of inflammation.

Furthermore, MMP-12 inhibition with RXP470.1 was found to attenuate the increase in Transforming Growth Factor-β (TGF-β) isoforms, indicating an interaction between MMP-12 activity and this key signaling pathway involved in fibrosis and tissue repair. The expression of CD44, a cell-surface glycoprotein involved in cell-cell interactions, adhesion, and migration, was also found to be decreased at both the gene and protein level with RXP470.1 treatment in this model.

Proteomic Analysis and Post-Translational Modifications Induced by this compound

Proteomic studies have provided further insight into the downstream consequences of MMP-12 inhibition by RXP470.1. In a study on angiotensin II-induced abdominal aortic aneurysms in mice, proteomic analysis of aortic tissue revealed that RXP470.1 treatment led to significant changes in the abundance of proteins involved in extracellular matrix (ECM) remodeling and inflammatory pathways.

The administration of RXP470.1 resulted in a beneficial effect on ECM remodeling, with increased collagen deposition. The proteomic data identified 266 differentially expressed proteins between the treated and untreated groups, with 65 proteins being upregulated and 201 downregulated. Gene ontology and reactome enrichment analysis of these differentially expressed proteins highlighted the significant enrichment of pathways related to collagen and ECM organization, as well as the immune system.

| Enriched Pathways (Reactome) | Effect of RXP470.1 Administration |

|---|---|

| Collagen formation | Significantly Enriched |

| Extracellular matrix organization | Significantly Enriched |

| Immune System | Significantly Enriched |

Information regarding specific post-translational modifications (PTMs) directly induced by RXP470.1 is less direct. However, by inhibiting MMP-12, RXP470.1 prevents the proteolytic processing of MMP-12 substrates. This proteolytic cleavage is itself a form of post-translational modification. Therefore, the primary effect of RXP470.1 on PTMs is the prevention of substrate degradation, which in turn can affect downstream signaling cascades that may be regulated by the levels of these intact substrate proteins. The activity of MMPs themselves can be regulated by PTMs such as glycosylation and phosphorylation, but there is currently no evidence to suggest that RXP470.1 directly influences these modifications on MMP-12 or other proteins. nih.govnih.gov

Metabolomic Signatures Associated with this compound Action

Currently, there is a lack of published research specifically detailing the metabolomic signatures associated with the action of this compound (Amuvatinib). While metabolomics has been employed to investigate metabolic reprogramming in cancer cells resistant to other tyrosine kinase inhibitors (TKIs), such as sunitinib and pazopanib, similar dedicated studies for Amuvatinib (B1684542) have not been reported in the available scientific literature selleckchem.com.

General studies on TKIs have revealed that resistance can be associated with distinct metabolic shifts, including alterations in amino acid, glycerophospholipid, and energy metabolism pathways selleckchem.com. For instance, sunitinib-resistant cells have shown changes in metabolites related to antioxidant defense mechanisms, while pazopanib-resistant cells exhibit alterations in energy pathways selleckchem.com. It is plausible that as a multi-targeted TKI, Amuvatinib may also induce specific metabolic reprogramming in sensitive and resistant cells. However, without direct experimental evidence, the precise nature of these metabolic signatures remains speculative and represents an area for future investigation.

Cell Cycle Perturbations and Apoptotic Pathways Regulated by this compound

This compound exerts significant effects on cell cycle progression and activates apoptotic pathways, although the specific outcomes can be dependent on the cancer cell type and its underlying genetic mutations.

Cell Cycle Perturbations: this compound has been shown to induce cell cycle arrest at different checkpoints. In studies involving NRAS-mutant melanoma cell lines, treatment with Amuvatinib led to the induction of S-phase and G2/M-phase cell cycle arrest nih.gov. Conversely, in LNCaP prostate cancer cells, this compound elicited G1 arrest selleckchem.com. This G1 checkpoint is a critical regulator of cell cycle commitment, and its activation prevents cells with DNA damage from entering the S phase, where DNA replication occurs nih.govberkeley.eduyoutube.com. The arrest at these key checkpoints prevents the proliferation of malignant cells.

Table 1: Cell Cycle Arrest Induced by this compound in Different Cancer Cell Lines

| Cell Line Type | Genetic Context | Observed Cell Cycle Arrest Phase | Reference |

|---|---|---|---|

| Melanoma | NRAS-mutant | S-phase and G2/M-phase | nih.gov |

| Prostate Cancer (LNCaP) | Androgen-sensitive | G1-phase | selleckchem.com |

Apoptotic Pathways: Amuvatinib is a potent inducer of apoptosis in various cancer models. In NRAS-mutant melanoma, the compound's cytotoxic effects are associated with the induction of apoptosis nih.gov. Similarly, in multiple myeloma cells, Amuvatinib treatment results in increased cell death through apoptosis researchgate.net. Mechanistic studies have shown that this process is caspase-dependent, as a pan-caspase inhibitor can block the induction of apoptosis. A key indicator of this pathway is the cleavage of poly ADP ribose polymerase (PARP), which has been observed in a dose-dependent manner following Amuvatinib treatment. Furthermore, the compound induces a DNA damage response, which can be a trigger for the intrinsic apoptotic pathway nih.gov. In glioblastoma cells, Amuvatinib, particularly in combination with radiation, has been shown to induce apoptosis researchgate.net.

Cellular Responses to this compound

Morphological Changes and Cytoskeletal Dynamics Induced by this compound

Treatment with this compound leads to observable changes in cellular morphology, which are often indicative of the underlying molecular events such as apoptosis and cell cycle arrest. While detailed high-resolution imaging studies specifically documenting the morphological shifts caused by Amuvatinib are limited, the induction of apoptosis is known to be associated with characteristic features such as cell shrinkage, membrane blebbing, and chromatin condensation mdpi.com. In the context of gastrointestinal stromal tumors (GIST), kinase inhibitors can induce a morphological change from a spindle to an epithelioid shape, and MP470 has been identified as a novel kinase inhibitor effective against these cells researchgate.net.

The cytoskeleton, particularly the microtubule network, plays a crucial role in mediating the cellular response to Amuvatinib. Microtubules are essential for intracellular signaling and trafficking nih.gov. The expression of specific microtubule proteins, such as class III β-tubulin (βIII-tubulin), is correlated with cancer aggressiveness and treatment resistance nih.gov. The efficacy of Amuvatinib is significantly influenced by the levels of βIII-tubulin, indicating a functional interaction between the drug's mechanism of action and the cytoskeletal machinery nih.govnih.gov.

Autophagy and Lysosomal Pathway Modulation by this compound

The role of autophagy and lysosomal pathways in the cellular response to this compound has not been specifically elucidated in published research. Autophagy is a catabolic degradation process that can have a dual role in cancer: it can act as a tumor suppressor by clearing damaged organelles, or it can promote tumor survival under stressful conditions, such as those induced by chemotherapy nih.govnih.govmdpi.comembopress.org.

In many cancer models, the induction of autophagy is a cytoprotective response to treatment, and its inhibition can enhance the efficacy of anti-cancer agents nih.govnih.gov. Given that tumor cells often activate autophagy to survive metabolic stress and hypoxia, it is possible that this compound treatment could modulate this pathway nih.govnih.govmdpi.com. However, without direct experimental evidence, it is unknown whether Amuvatinib induces or inhibits autophagy, or if modulating the autophagic response could be a viable strategy to enhance its therapeutic effects. The interaction between this compound and the autophagy-lysosomal pathway remains an important area for future investigation.

Immunomodulatory Effects of this compound in Cell-Based Assays

Specific studies on the direct immunomodulatory effects of this compound in cell-based assays are not currently available in the scientific literature. However, research on other tyrosine kinase inhibitors (TKIs) has demonstrated that this class of drugs can have pleiotropic effects on the immune system nih.gov.

In vitro studies on TKIs such as nilotinib, imatinib, and dasatinib have shown significant anti-inflammatory and immunomodulatory properties nih.govresearchgate.net. These effects often include a marked decline in the production of pro-inflammatory cytokines, including IL-2, IFN-γ, TNF-α, and IL-17, by T lymphocytes nih.gov. Furthermore, TKIs can affect the frequency of various immune cell populations, including T regulatory cells, B cells, and natural killer (NK) cells nih.gov. Given that this compound is also a TKI, it could potentially exert similar immunomodulatory effects by influencing cytokine production or altering the function of immune cells. Nevertheless, this hypothesis requires direct experimental validation through in vitro assays using relevant immune cell populations.

Mechanisms of Resistance to this compound (in vitro/preclinical models)

Preclinical studies have begun to uncover mechanisms that may contribute to resistance to this compound. A primary mechanism identified in non-small cell lung cancer (NSCLC) involves the expression of the cytoskeletal protein class III β-tubulin nih.govnih.gov.

Overexpression of βIII-tubulin: In NSCLC cell lines, the level of βIII-tubulin expression directly correlates with sensitivity to Amuvatinib. Cells with suppressed βIII-tubulin expression show significantly enhanced sensitivity to the drug, with increased inhibition of cell proliferation nih.govnih.gov. Conversely, this suggests that high endogenous expression of βIII-tubulin can confer resistance to this compound. This form of resistance is thought to be related to the role of microtubules in intracellular signaling and drug trafficking nih.gov.

Alterations in DNA Damage Repair Pathways: this compound has been shown to inhibit the DNA damage repair protein RAD51, which is a key component of the homologous recombination (HR) pathway researchgate.netnih.gov. This inhibition of HR sensitizes tumor cells to DNA-damaging agents like ionizing radiation and certain chemotherapies nih.gov. A potential mechanism of acquired resistance could therefore involve the restoration of RAD51 expression or function, or the upregulation of alternative DNA repair pathways, allowing cancer cells to overcome the DNA damage induced by combination therapies.

While not yet demonstrated specifically for Amuvatinib, common TKI resistance mechanisms observed in preclinical models for other drugs could also apply. These include the acquisition of secondary mutations in the drug's target kinases, amplification of the target gene, or activation of bypass signaling pathways that circumvent the inhibited targets nih.govnih.gov.

Table 2: Identified and Potential Preclinical Resistance Mechanisms to this compound

| Mechanism | Description | Model System | Reference |

|---|---|---|---|

| Overexpression of βIII-tubulin | High levels of this microtubule protein are associated with reduced drug efficacy and cell proliferation inhibition. | Non-Small Cell Lung Cancer (NSCLC) cell lines | nih.govnih.gov |

| Upregulation of DNA Repair | (Potential) Restoration of RAD51-mediated homologous recombination could overcome the drug's sensitizing effects to DNA damaging agents. | Inference from mechanistic studies | researchgate.netnih.gov |

| Bypass Signaling Pathway Activation | (Potential) Activation of alternative survival pathways to circumvent the inhibition of targets like c-MET, c-KIT, and PDGFRα. | General TKI resistance models | nih.govnih.gov |

Identification of Resistance Mutations or Genomic Alterations

The emergence of resistance to targeted therapies like this compound (Amuvatinib) is a significant clinical challenge. While specific resistance mutations to Amuvatinib have not been extensively cataloged in dedicated studies, an understanding of its multi-targeted nature allows for the extrapolation of potential resistance mechanisms based on its known targets. Amuvatinib is a potent inhibitor of several receptor tyrosine kinases, including c-KIT, c-MET, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and also suppresses the DNA repair protein RAD51. drugbank.com Resistance is likely to arise from genetic alterations that either prevent the drug from binding to its target, or activate downstream signaling pathways, thus bypassing the drug's inhibitory effects.

One of the primary targets of Amuvatinib is the c-KIT receptor, and mutations in the KIT gene are a known driver in gastrointestinal stromal tumors (GIST). Acquired resistance to tyrosine kinase inhibitors (TKIs) in GIST often involves the development of secondary mutations within the KIT gene. These mutations typically occur in different exons of the gene, leading to conformational changes in the protein that reduce the binding affinity of the inhibitor. nih.govnih.gove-century.us For instance, secondary mutations in exons 13, 14, and 17 of the KIT gene have been frequently reported in patients who develop resistance to other TKIs. researchgate.net It is plausible that similar secondary mutations could confer resistance to Amuvatinib in GIST patients.

Another key target of Amuvatinib is the c-MET receptor tyrosine kinase. Amplification of the MET gene is a well-documented mechanism of acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC). nih.govjnjmedicalconnect.com This amplification leads to an overproduction of the MET protein, which can drive tumor cell survival and proliferation through alternative signaling pathways, thereby overriding the effects of the targeted therapy. Given that Amuvatinib directly inhibits c-MET, pre-existing or acquired MET amplification could be a significant factor in resistance to this drug.

The role of Amuvatinib as a RAD51 inhibitor introduces another layer of potential resistance mechanisms. nih.gov RAD51 is crucial for homologous recombination, a major DNA double-strand break repair pathway. patsnap.com While direct mutations in RAD51 are not commonly cited as a primary resistance mechanism, alterations in other genes involved in the DNA damage response pathway could potentially compensate for the inhibition of RAD51, leading to a resistant phenotype.

The following table summarizes potential resistance mutations and genomic alterations that could affect the efficacy of this compound, based on its known targets.

| Target Protein | Type of Alteration | Potential Consequence for this compound Efficacy |

| c-KIT | Secondary mutations in the kinase domain (e.g., in exons 13, 14, 17) | Reduced binding affinity of the drug, leading to reactivation of kinase activity and tumor growth. |

| c-MET | Gene amplification | Overexpression of the MET receptor, leading to the activation of downstream signaling pathways that bypass the drug's inhibitory effect. |

| PDGFRα | Point mutations in the kinase domain | Similar to c-KIT, mutations could prevent effective drug binding and inhibition. |

| RAD51 Pathway | Upregulation of compensatory DNA repair pathways | Cells may adapt to RAD51 inhibition by relying on other DNA repair mechanisms to survive drug-induced DNA damage. |

Efflux Pump Modulation and Drug Transport Mechanisms Affecting this compound

The intracellular concentration of a drug is a critical determinant of its efficacy. Efflux pumps, which are transmembrane proteins, play a significant role in modulating this concentration by actively transporting drugs out of the cell. This is a common mechanism of multidrug resistance (MDR) in cancer cells. frontiersin.orgmdpi.com While specific studies on the interaction between this compound and efflux pumps are limited, the general behavior of tyrosine kinase inhibitors (TKIs) provides strong indications of potential transport mechanisms.

TKIs as a class of drugs are known to be substrates for ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). nih.gov These transporters are expressed in various normal tissues, acting as a physiological barrier, but are also frequently overexpressed in cancer cells, contributing to drug resistance. It is highly probable that this compound is also a substrate for one or both of these major efflux pumps.

The overexpression of P-gp or BCRP in tumor cells could lead to a decreased intracellular accumulation of this compound, thereby reducing its ability to reach its targets at a therapeutic concentration. This would result in diminished inhibition of c-KIT, c-MET, and other intended targets, ultimately leading to drug resistance.

Furthermore, some TKIs have been shown to not only be substrates but also inhibitors of these efflux pumps. aspetjournals.org This dual role can lead to complex drug-drug interactions. If this compound were to inhibit P-gp or BCRP, it could potentially increase the intracellular concentration of other co-administered drugs that are also substrates for these pumps.

The table below lists the major efflux pumps that are known to transport tyrosine kinase inhibitors and could therefore potentially affect the pharmacokinetics of this compound.

| Efflux Pump | Gene Name | Common Substrates (TKIs) | Potential Impact on this compound |

| P-glycoprotein (P-gp) | ABCB1 | Imatinib, Dasatinib, Nilotinib | Reduced intracellular concentration, leading to decreased efficacy. |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Gefitinib, Erlotinib (B232), Lapatinib | Reduced intracellular concentration, leading to decreased efficacy. |

| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | Imatinib | May contribute to reduced intracellular drug levels, though generally considered to have a lesser role for many TKIs compared to P-gp and BCRP. |

Adaptive Cellular Responses to this compound Exposure

Upon exposure to a cytotoxic agent like this compound, cancer cells can undergo a variety of adaptive responses in an attempt to survive the pharmacological insult. These responses can range from alterations in signaling pathways to changes in the cell cycle and the induction of programmed cell death.

Another significant cellular response to this compound is the inhibition of the c-MET signaling pathway. Treatment with Amuvatinib has been shown to inhibit the phosphorylation of c-MET and its downstream effectors, such as AKT and extracellular signal-regulated kinases (ERK)1/2. nih.govnih.gov The AKT and ERK pathways are crucial for promoting cell survival and proliferation. By blocking these signals, Amuvatinib can induce growth inhibition and cell death in cancer cells that are dependent on the HGF/c-MET axis. nih.govelsevierpure.com

In certain cellular contexts, Amuvatinib has been observed to induce cell cycle arrest and apoptosis. For example, in NRAS-mutant melanoma cell lines, treatment with Amuvatinib led to an accumulation of cells in the S and G2/M phases of the cell cycle, followed by the induction of apoptosis. nih.gov This suggests that in susceptible cell types, the cellular stress induced by this compound triggers the intrinsic apoptotic pathway.

Furthermore, the expression levels of other proteins can influence the adaptive response to Amuvatinib. A study in non-small cell lung cancer (NSCLC) cells demonstrated that the suppression of βIII-tubulin expression enhances the anti-proliferative activity of Amuvatinib, particularly in cells expressing c-Met. nih.gov This indicates that βIII-tublin may play a role in a cellular adaptive response that mitigates the efficacy of Amuvatinib, and its suppression can overcome this adaptation.

The following table summarizes the key adaptive cellular responses to this compound exposure.

| Cellular Process | Molecular Effect of this compound | Consequence for the Cancer Cell |

| DNA Repair | Inhibition of RAD51 expression and function. | Impaired homologous recombination, leading to increased sensitivity to DNA-damaging agents. |

| Signal Transduction | Inhibition of c-MET, AKT, and ERK1/2 phosphorylation. | Decreased cell survival and proliferation signals. |

| Cell Cycle | Induction of S and G2/M phase arrest. | Cessation of cell division. |

| Apoptosis | Induction of programmed cell death. | Cell death. |

| Protein Expression | Enhanced activity in cells with suppressed βIII-tubulin. | Increased sensitivity to the drug's anti-proliferative effects. |

Structure Activity Relationships and Rational Design of Mp470 Hydrochloride Analogues

Elucidation of Key Pharmacophores within MP470 Hydrochloride

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netijrpr.com For this compound, identifying these key features is the first step toward rational drug design, enabling the creation of new molecules with improved potency and selectivity. dovepress.comdergipark.org.tr This process can be approached from both a ligand-based and structure-based perspective, depending on the available data for the target kinase.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govwikipedia.org Unlike high-throughput screening (HTS) which tests large drug-like molecules, FBDD screens libraries of small, low-molecular-weight compounds (fragments) to find weak but efficient binders. drughunter.comresearchgate.net These fragments serve as starting points for building more potent molecules.

In the optimization of this compound, an FBDD approach could be initiated by screening a fragment library against its target kinase. Biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography are typically used to detect the weak binding of these fragments. nih.gov Once fragment hits are identified and their binding mode is confirmed, they can be optimized through several strategies:

Fragment Growing: A confirmed fragment hit can be elaborated by adding new functional groups that extend into adjacent pockets of the binding site, forming additional favorable interactions.

Fragment Linking: If two or more fragments are found to bind in proximity within the target's active site, they can be connected via a chemical linker to create a single, more potent molecule.

Fragment Merging: Two overlapping fragments can be merged into a single novel scaffold that incorporates the key binding features of both original hits.

The following interactive table illustrates hypothetical data from an initial FBDD screen for the target kinase of this compound. The "Ligand Efficiency" (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom, helping to prioritize fragments for further development. drughunter.com

| Fragment ID | Molecular Weight (Da) | Binding Affinity (KD, µM) | Ligand Efficiency (LE) | Optimization Strategy |

| Frag-A | 145 | 500 | 0.35 | Growing |

| Frag-B | 160 | 250 | 0.36 | Growing |

| Frag-C | 130 | 800 | 0.32 | Linking with Frag-D |

| Frag-D | 155 | 650 | 0.33 | Linking with Frag-C |

| Frag-E | 180 | 150 | 0.38 | Merging/Optimization |

This table contains hypothetical data for illustrative purposes.

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with a biological target. fiveable.me A molecule can exist in multiple conformations, but only a specific one, the "bioactive conformation," is responsible for its biological activity. drugdesign.orgnih.gov Understanding the bioactive conformation of this compound is essential for designing analogues that are pre-organized to fit optimally into the kinase binding site, thereby enhancing potency.

The bioactive conformation may differ significantly from the lowest energy conformation of the molecule in solution. drugdesign.org The energy required for the molecule to adopt its bioactive conformation must be compensated by the favorable binding interactions with the protein.

Several techniques can be employed to determine the bioactive conformation:

X-ray Crystallography: Co-crystallizing this compound with its target kinase provides a high-resolution snapshot of the molecule in its bound state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like transferred Nuclear Overhauser Effect (trNOE) can provide information about the conformation of a ligand when it is bound to a large protein.

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape of this compound. fiveable.me When a crystal structure of the target is available, molecular docking simulations can predict the likely binding mode and conformation.

For this compound, computational analysis might reveal that while the global minimum energy conformation in an aqueous solution has a particular dihedral angle, the bioactive conformation observed in a co-crystal structure requires a significant rotation around a key single bond to avoid steric clashes and form a crucial hydrogen bond with the kinase hinge region.

Structure-Based Drug Design (SBDD) for this compound Optimization

Structure-based drug design (SBDD) is a cornerstone in the rational optimization of lead compounds such as this compound. huashen.bionih.govmdpi.com This computational and data-driven approach leverages the three-dimensional structural information of the target protein to design and refine inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. By visualizing the binding site and understanding the key molecular interactions, medicinal chemists can make informed modifications to the ligand structure.

Co-crystal Structures and Protein-Ligand Interaction Maps of this compound

A critical starting point for SBDD is the determination of the co-crystal structure of this compound in complex with its target protein. Techniques such as X-ray crystallography provide atomic-level resolution of the binding mode, revealing the precise orientation and conformation of the inhibitor within the active site. nih.gov This structural data is fundamental for generating detailed protein-ligand interaction maps.

These maps highlight the network of non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For instance, a hypothetical analysis of an this compound co-crystal structure might reveal that the aminopyrimidine core forms crucial hydrogen bonds with the backbone of a specific kinase hinge region, while the substituted aniline moiety occupies a hydrophobic pocket.

Table 1: Hypothetical Protein-Ligand Interactions for this compound

| This compound Moiety | Interacting Residue (Target Protein) | Interaction Type | Distance (Å) |

| Pyrimidine Nitrogen-1 | Valine 85 (Backbone NH) | Hydrogen Bond | 2.8 |

| Aniline Phenyl Ring | Leucine 132, Isoleucine 65 | Hydrophobic | 3.5 - 4.2 |

| Piperidine Nitrogen | Aspartic Acid 145 (Side Chain) | Ionic Bond | 3.1 |

| Methoxy Group Oxygen | Serine 87 (Side Chain OH) | Hydrogen Bond | 2.9 |

This table presents a hypothetical interaction map to illustrate the types of data derived from co-crystal structures.

Understanding these interactions is paramount for identifying which parts of the molecule are essential for binding and which can be modified to improve other properties. researchgate.netnih.govresearchgate.net

Rational Design of Enhanced this compound Derivatives with Improved Potency or Selectivity

With a detailed understanding of the binding interactions of this compound, the rational design of new analogues can commence. nih.gov The goal is to introduce chemical modifications that either strengthen existing favorable interactions or form new ones, thereby increasing potency. Another key objective is to enhance selectivity by designing modifications that exploit differences between the target protein's active site and those of off-target proteins.

For example, if a nearby pocket in the active site is lined with polar residues and is not fully occupied by this compound, a derivative could be designed to include a hydroxyl or amide group at the corresponding position on the ligand. This could form a new hydrogen bond and significantly increase binding affinity.

Table 2: Design Strategy for Enhanced this compound Analogues

| Analogue ID | Modification from MP470 | Rationale | Predicted Outcome |

| MP470-A1 | Addition of a hydroxyl group to the aniline ring | Form a new hydrogen bond with Serine 150 in a polar sub-pocket. | Increased Potency |

| MP470-A2 | Replacement of the methoxy group with an ethoxy group | Increase hydrophobic contact with Leucine 132. | Increased Potency |

| MP470-A3 | Cyclization of the piperidine substituent | Restrict conformational flexibility to favor the bound conformation. | Increased Potency and Selectivity |

| MP470-A4 | Introduction of a bulky substituent on the pyrimidine core | Create steric hindrance in the smaller active site of an off-target kinase. | Increased Selectivity |

This table provides hypothetical examples of rationally designed analogues and the reasoning behind their modifications.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of novel analogues, prioritizing compounds for synthesis, and gaining insights into the structural features that drive potency and selectivity.

Descriptor Selection and Feature Engineering for this compound-related Molecules

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a series of this compound analogues, a diverse set of descriptors would be calculated, categorized as follows:

0D Descriptors: Molecular weight, atom counts.

1D Descriptors: Counts of functional groups, hydrogen bond donors/acceptors.

2D Descriptors: Topological indices (e.g., Kier & Hall indices), molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape indices, polar surface area (PSA), and solvent-accessible surface area.

Feature engineering involves selecting the most relevant descriptors that are highly correlated with the biological activity and minimally correlated with each other to avoid redundancy. nih.gov Techniques like genetic algorithms or recursive feature elimination can be employed for this purpose.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogues

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Physicochemical | LogP | Lipophilicity |

| Topological | Balaban J index | Molecular branching and shape |

| Electronic | Dipole Moment | Polarity and charge distribution |

| 3D Shape | Radius of Gyration | Molecular size and shape |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

This table illustrates the types of descriptors that would be considered in building a QSAR model.

Predictive Modeling for this compound Potency, Selectivity, and Preclinical ADME Properties

Once the descriptors are selected, a mathematical model is built to relate them to the observed biological activity. Various machine learning algorithms can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forests.

For this compound, separate QSAR models could be developed to predict:

Potency: Using IC50 values against the primary target.

Selectivity: Using the ratio of IC50 values between the primary target and key off-targets.

ADME Properties: Predicting properties like aqueous solubility, plasma protein binding, and metabolic stability from in vitro assay data. nih.govnih.govchemrxiv.orgresearchgate.net

Table 4: Hypothetical QSAR Model for Predicting Potency of this compound Analogues

| Model Type | Statistical Metric | Value | Interpretation |

| Partial Least Squares (PLS) | R² (Goodness of fit) | 0.85 | The model explains 85% of the variance in the training set data. |

| Q² (Predictive ability) | 0.72 | The model has good predictive power for new compounds. | |

| RMSE (Root Mean Square Error) | 0.25 log units | The typical error in prediction is 0.25 log units of IC50. |

This table provides an example of the statistical validation of a hypothetical QSAR model.

These predictive models serve as powerful tools in the drug discovery pipeline, enabling the in silico screening of virtual libraries of this compound analogues and helping to prioritize the synthesis of compounds with the highest probability of success. mdpi.com

Computational Approaches in Mp470 Hydrochloride Research

Molecular Docking and Ligand-Target Interaction Prediction for MP470 Hydrochloride

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can elucidate how the inhibitor fits into the ATP-binding pocket of its target kinases, such as c-Kit, PDGFR, and AXL. This method is instrumental in rationalizing the compound's activity and guiding the design of new derivatives with improved potency or selectivity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein targets. A search algorithm then samples a vast number of possible binding poses of the ligand within the receptor's active site. nih.gov Each of these poses is evaluated using a scoring function, which estimates the binding affinity. wikipedia.org The resulting docked poses provide a static snapshot of the likely protein-ligand interactions, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex.

The accuracy of molecular docking heavily relies on the scoring function used to rank the generated poses. acs.org Scoring functions are mathematical models that approximate the binding free energy of a protein-ligand complex. bionity.com They can be broadly categorized into three types:

Force-Field-Based: These functions use classical mechanics principles, summing up van der Waals and electrostatic interaction energies.

Empirical: These are regression-based functions fitted to experimental binding data, incorporating terms for interactions like hydrogen bonds, hydrophobic effects, and rotational entropy loss.

Knowledge-Based: These functions are derived from statistical potentials obtained from a large database of known protein-ligand crystal structures.

Before a docking protocol can be reliably used for a target of interest, it must be validated. A common validation method is "redocking," where a ligand is extracted from its co-crystal structure and then docked back into the protein. A successful validation is typically defined by the ability of the docking program to reproduce the experimental binding mode, usually measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose. nih.govacs.org Another validation approach involves screening a library of known active compounds and inactive "decoy" molecules to ensure the scoring function can successfully distinguish true binders from non-binders. idrblab.org

Illustrative Data Table for Docking Protocol Validation

Below is a hypothetical validation table for a docking protocol against a target kinase of this compound.

| Metric | Result | Interpretation |

| Redocking RMSD | 1.25 Å | The docking protocol successfully reproduced the known binding pose of a co-crystallized ligand. |

| Enrichment Factor (Top 1%) | 18.5 | The protocol is 18.5 times more likely to identify known active compounds in the top 1% of a screened library compared to random selection. |

| Area Under ROC Curve (AUC) | 0.88 | The model demonstrates excellent ability to distinguish between active and inactive compounds. |

Once a docking protocol has been validated for a specific kinase target of this compound, it can be employed in a large-scale virtual screening (VS) campaign. benthamdirect.com VS is a cost-effective computational method used to search vast libraries of chemical compounds to identify molecules that are likely to bind to a drug target. nih.gov This process can screen millions of compounds in a relatively short period, prioritizing a smaller, more manageable number for subsequent experimental testing. researchgate.net

The VS workflow involves docking every compound from a selected library (e.g., ZINC, ChEMBL) into the active site of the target kinase. The compounds are then ranked based on their docking scores. nih.gov Molecules that receive high scores and exhibit favorable interactions with key residues in the binding site are selected as "hits." These hits can serve as starting points for the development of entirely new chemical scaffolds for kinase inhibition, potentially offering different selectivity profiles or improved properties compared to existing inhibitors like this compound. mdpi.com

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a valuable static picture of ligand binding, it does not account for the inherent flexibility of proteins and ligands. nih.gov Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these systems over time. benthamscience.com By solving Newton's equations of motion for every atom in the system, MD simulations can model the movements, conformational changes, and interactions within a protein-ligand complex in a simulated physiological environment. youtube.com This provides a much more detailed and realistic understanding of the binding event. benthamscience.com

Starting from a docked pose of this compound within a target kinase, an MD simulation can be performed to assess the stability of the complex. The conformational dynamics are analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is stable. acs.org Further analysis of Root Mean Square Fluctuations (RMSF) can identify which parts of the protein become more or less flexible upon inhibitor binding.

MD simulations also enable more accurate calculations of binding free energy compared to docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used post-processing techniques. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. semanticscholar.org The total binding free energy can be decomposed into contributions from different energy components, providing insight into the driving forces of the interaction. pnas.org

Illustrative Data Table for MM/PBSA Binding Energy Calculation

The following table presents a hypothetical breakdown of binding free energy for an this compound-kinase complex, calculated using the MM/PBSA method.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.5 |

| Polar Solvation Energy | +35.2 |

| Non-Polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG) | -38.2 |

Allostery is a process where the binding of a ligand at one site on a protein influences the activity or binding at a different, distant site. elifesciences.org While this compound is designed to be an ATP-competitive inhibitor, binding in the orthosteric active site, MD simulations can be used to investigate potential allosteric effects. escholarship.org

Quantum Mechanical Calculations for Electronic Properties of this compound

For the most accurate understanding of a molecule's properties, one must consider its electronic structure, which is the domain of quantum mechanics (QM). nih.gov While computationally intensive, QM methods like Density Functional Theory (DFT) can provide highly detailed information about the electronic properties of this compound that classical methods used in docking and MD cannot capture. mdpi.com

QM calculations can be used to determine a molecule's electron density distribution, electrostatic potential surface, and the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). youtube.com This information is critical for understanding the nature of specific protein-ligand interactions, such as the strength and geometry of hydrogen bonds, halogen bonds, or pi-pi stacking interactions. By providing an accurate description of charge distribution and polarizability, QM calculations can help refine the parameters used in classical force fields, leading to more accurate MD simulations. nih.gov These methods are invaluable for rationalizing observed structure-activity relationships and for designing molecules with optimized electronic characteristics for target binding. quantumgrad.com

Binding Energy Calculations and Reactive Site Identification in this compound

Understanding the interaction between a drug and its target protein is fundamental to medicinal chemistry. For this compound, a potent inhibitor of receptor tyrosine kinases such as c-KIT, PDGFRα, and MET, computational methods are invaluable for elucidating the specifics of its binding affinity and reactivity. nih.govnih.gov

Binding Energy Calculations: The stability of the complex formed between this compound and its target kinases can be quantified by calculating the binding free energy. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate this value from molecular dynamics simulation trajectories. mdpi.com These calculations dissect the total binding energy into various components, providing a detailed picture of the forces driving the interaction.

Alchemical free energy calculations, including methods like free energy perturbation (FEP) and thermodynamic integration (TI), offer a more rigorous and theoretically sound approach. greenstonebio.comchemrxiv.orgnih.gov These techniques compute the free energy difference between two states, for instance, the ligand in a bound versus an unbound state, by creating a non-physical, or "alchemical," pathway between them. nih.gov While computationally demanding, FEP and TI can yield highly accurate predictions of binding affinity, often within 1 kcal/mol of experimental values, making them powerful tools for lead optimization. mdpi.comnih.gov

| Computational Method | Primary Application | Key Output |

|---|---|---|

| MM/PBSA & MM/GBSA | Estimating binding affinity from simulations | Binding Free Energy (ΔG_bind) |

| Free Energy Perturbation (FEP) | High-accuracy relative binding free energy | Relative Binding Free Energy (ΔΔG_bind) |

| Thermodynamic Integration (TI) | High-accuracy absolute or relative binding free energy | Absolute/Relative Binding Free Energy (ΔG_bind / ΔΔG_bind) |

Reactive Site Identification: Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for identifying the reactive sites on a molecule. researchgate.netmdpi.com The MEP surface illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, an MEP map would reveal the areas most likely to engage in hydrogen bonding, electrostatic interactions, or potential metabolic transformations. Regions of negative potential, often associated with heteroatoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack, while positive regions suggest susceptibility to nucleophilic attack. researchgate.net This information is vital for understanding its binding mechanism and predicting potential sites of metabolism. physchemres.org

Prediction of Spectroscopic Properties for this compound and its Metabolites

Computational spectroscopy plays a pivotal role in the structural elucidation of new chemical entities and their metabolic products. chemrxiv.org By simulating spectroscopic data, researchers can corroborate experimental findings, assign signals, and gain a deeper understanding of the molecule's electronic and structural properties.